Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-
Description
This compound is a bicyclic diol with a norbornane-derived framework ([2.2.1] bicyclic system). Its molecular formula is C₁₀H₁₈O₂, featuring hydroxyl groups at positions 2 and 5 and methyl substituents at positions 1, 7, and 5. The stereochemistry (1R,2S,4R,5R) defines its three-dimensional arrangement, which significantly influences its physicochemical properties and bioactivity.
Properties
CAS No. |
32751-73-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10-/m0/s1 |
InChI Key |
HLVIHBJQDKVEAL-ODHVRURNSA-N |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H](C1(C)C)C[C@@H]2O)O |
Canonical SMILES |
CC1(C2CC(C1(CC2O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- typically involves the reduction of camphorquinone. One common method is the catalytic hydrogenation of camphorquinone using a palladium catalyst under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The reduction process selectively produces the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Formation of camphor or camphor derivatives.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action
Biological Activity
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure and stereochemistry lend it various biological activities, particularly in the realm of antiviral and receptor-binding properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Characteristics
- Chemical Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- CAS Number : 7140311
- IUPAC Name : Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-
The compound features a bicyclic structure that contributes to its biological interactions. The presence of hydroxyl groups at the 2 and 5 positions enhances its reactivity and potential for forming hydrogen bonds with biological targets.
Antiviral Properties
Recent studies have explored the antiviral capabilities of bicyclo[2.2.1]heptane derivatives. Notably, a study synthesized several nucleoside analogs incorporating this bicyclic structure as a sugar moiety. Some derivatives exhibited promising antiviral activity against various viruses:
| Compound | Virus Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 6j | HSV-1 | 15 ± 2 | Active |
| 6d | HSV-1 | 21 ± 4 | Active |
| 6f | Influenza | 28 ± 4 | Active |
| - | Enteroviruses | >100 | Inactive |
The above table summarizes the antiviral activities of selected compounds derived from bicyclo[2.2.1]heptane-2,5-diol against herpes simplex virus type 1 (HSV-1) and influenza viruses .
Receptor Binding Affinity
The compound has also been studied for its interaction with P2Y receptors, which are important in cellular signaling pathways. A study reported that certain analogs of bicyclo[2.2.1]heptane show significant binding affinities to these receptors:
| Compound ID | Receptor Type | K_i (nM) |
|---|---|---|
| MRS2279 | P2Y1 | 22.5 |
| Compound A | P2Y1 | <20 |
These findings indicate that bicyclo[2.2.1]heptane derivatives could serve as potential leads for developing new receptor antagonists .
Synthesis and Evaluation of Nucleoside Analogs
In a notable study published in Molecules, researchers synthesized nucleoside analogs featuring the bicyclo[2.2.1]heptane framework as a sugar component. The study aimed to evaluate their efficacy against various viral strains:
- Methodology : The synthesis involved selective reactions to introduce functional groups at specific positions on the bicyclic structure.
- Findings : Some synthesized compounds demonstrated lower IC50 values compared to standard antiviral agents like acyclovir, indicating their potential as effective antiviral agents .
Molecular Modeling Studies
Computational studies have been employed to understand better how these compounds interact at the molecular level with target receptors:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
a) (2-endo,5-exo)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-diol
- Key Differences: Stereochemistry: The (2-endo,5-exo) configuration alters the spatial orientation of hydroxyl groups compared to the (1R,2S,4R,5R) isomer. Natural Occurrence: Detected in Pinus species, but at lower abundance (13.3 ×10⁷ GC-MS area) compared to other isomers .
b) 2-Methylbicyclo[2.2.1]heptane-2,5-diol (CAS 258345-32-3)
Functional Group Variants
a) Bicyclo[2.2.1]heptane-2,5-dione, 1,7,7-trimethyl-
- Key Differences :
- Functional Groups: Replaces hydroxyl groups with ketones (dione structure).
- Molecular Formula: C₁₀H₁₄O₂ (vs. C₁₀H₁₈O₂).
- Reactivity: The dione is more electrophilic, making it a precursor for condensation or reduction reactions .
- Applications: Used in synthetic organic chemistry for building chiral frameworks .
b) (1R,3S,4R,5R)-4,6,6-Trimethylbicyclo[3.1.1]heptane-3,4-diol
- Key Differences :
Heteroatom-Containing Analogues
a) (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
- Key Differences: Structure: Replaces two carbons with nitrogen atoms, introducing basicity. Rigidity: The diazabicyclo scaffold is conformationally rigid, enhancing chiral induction in organocatalysis . Applications: Used in asymmetric synthesis (e.g., Biginelli reactions) and medicinal chemistry .
b) Bicyclo[2.2.1]heptane-2,5-diamine, (1R,2R,4R,5R)-
- Key Differences: Functional Groups: Amino (-NH₂) instead of hydroxyl (-OH) groups. Molecular Formula: C₇H₁₄N₂ (vs. C₁₀H₁₈O₂). Safety: Classified under GHS guidelines with strict handling requirements due to reactivity .
Data Tables
Table 1: Structural and Functional Comparisons
Q & A
Basic: How can the stereochemistry of (1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol be experimentally determined?
Methodological Answer:
The absolute stereochemistry can be resolved via single-crystal X-ray diffraction . Key steps include:
- Crystallization : Grow high-quality single crystals using vapor diffusion or slow evaporation.
- Data Collection : Use a Bruker APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 3080 independent reflections with ) .
- Refinement : Apply SHELXS97/SHELXL97 for structure solution and refinement, achieving -factors < 0.05.
- Validation : Analyze bridgehead angles (e.g., 92.75° for the bicyclo system) and substituent-induced asymmetry in the bicyclic framework .
Basic: What computational methods predict the physical properties of bicyclic diterpenoids like this compound?
Methodological Answer:
Use group contribution methods such as:
- Joback Method : Estimates boiling points, heat capacities, and critical properties based on functional groups (e.g., bicyclic rings, hydroxyl groups) .
- Crippen Method : Predicts logP (partition coefficient) using atomic fragmentation and connectivity data. Cross-validate predictions with experimental data (e.g., NIST Webbook) to ensure accuracy .
- McGowan Method : Calculates molar volume for solubility studies. Compare results with X-ray crystallographic density measurements .
Advanced: How can researchers resolve contradictions in NMR data for diastereomers of this compound?
Methodological Answer:
- Advanced NMR Techniques :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to simulate NMR chemical shifts. Compare with experimental H/ data to validate assignments .
Advanced: How to design a synthetic route for this compound that minimizes steric hindrance at bridgehead positions?
Methodological Answer:
- Retrosynthetic Strategy :
- Steric Mitigation :
Advanced: What are the implications of bridgehead substituents on the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Kinetic Studies : Perform acid-catalyzed ring-opening experiments (e.g., with HSO) to compare reaction rates between C1- and C7-methylated derivatives.
- DFT Analysis : Calculate strain energy and transition-state barriers for ring-opening pathways. Substituents at C1 and C7 increase steric strain, favoring exo-ring-opening mechanisms .
- Experimental Validation : Monitor regioselectivity using GC-MS or NMR (if fluorinated analogs are synthesized) .
Basic: How to validate mass spectral fragmentation patterns of this compound?
Methodological Answer:
- Reference Standards : Compare with EPA/NIH Mass Spectral Database entries (e.g., MW 166.099 for the dione derivative) .
- Fragmentation Analysis :
Advanced: How to modify the compound’s structure to improve aqueous solubility without compromising bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
